N6-Benzoyl-2'-O-methyl-adenosine

Übersicht

Beschreibung

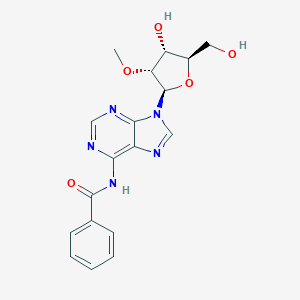

N6-Benzoyl-2’-O-methyl-adenosine is a chemical compound with the molecular formula C18H19N5O5 and a molecular weight of 385.37 g/mol . It is a modified adenosine molecule where the N6 position is substituted with a benzoyl group and the 2’-hydroxyl group of the ribose moiety is methylated . This compound is primarily used in the field of chemical biology and medicinal chemistry research .

Vorbereitungsmethoden

The synthesis of N6-Benzoyl-2’-O-methyl-adenosine typically involves multiple steps . One common synthetic route starts with adenosine, which reacts with p-toluoyl chloride (or p-toluic acid) under basic conditions to produce N6-benzoyladenosine . This intermediate is then reacted with methanol to yield N6-Benzoyl-2’-O-methyl-adenosine . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, cost, and efficiency .

Analyse Chemischer Reaktionen

N6-Benzoyl-2’-O-methyl-adenosine can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the methylated ribose moiety.

Common reagents and conditions used in these reactions include organic solvents like methanol, dichloromethane, and acetonitrile, as well as catalysts and bases such as triethylamine and pyridine . The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Oligonucleotides

NBMA serves as a crucial building block in the synthesis of oligonucleotides and other nucleic acid analogs. Its structural modifications enhance the stability and functionality of synthesized nucleic acids, making it an essential component in various chemical reactions.

Table 1: Comparison of Modified Nucleosides

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N6-Benzoyl-2'-O-methyl-adenosine | Benzoyl group at N6 position | Enhanced lipophilicity and receptor binding affinity |

| 2'-O-Methyladenosine | Methyl group at 2' position | Lacks N6 modification; less stable |

| N6-Acetyl-adenosine | Acetyl group at N6 position | Weaker receptor interaction compared to benzoyl variant |

| N6-Cyclopropylmethyl-adenosine | Cyclopropylmethyl group at N6 | Unique structural feature affecting receptor binding |

Biological Applications

RNA Modification Studies

NBMA is employed in studies investigating RNA modifications, particularly in understanding how these modifications affect RNA stability and function. The presence of the benzoyl group enhances the compound's ability to mimic natural nucleosides, facilitating research into RNA structure and interactions.

Antiviral Activity

Research has demonstrated that NBMA exhibits inhibitory effects against various influenza viruses, including strains A and B. Its mechanism of action involves interfering with viral RNA synthesis by targeting the viral polymerase complex, thereby hindering viral replication .

Antitumor Activity

Preclinical studies indicate that NBMA has promising antitumor properties. It can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and mitochondrial disruption. Additionally, it may possess anti-angiogenic properties, potentially limiting tumor growth by inhibiting new blood vessel formation .

Medicinal Applications

Therapeutic Potential

The compound is under investigation for its potential therapeutic applications as an antiviral and anticancer agent. Its interaction with adenosine receptors suggests possible roles in modulating inflammatory responses and cellular signaling pathways associated with various diseases .

Case Studies

Case Study 1: Antiviral Efficacy Against Influenza Viruses

In a study examining the antiviral properties of NBMA, researchers found that it significantly reduced viral load in infected cell cultures. The compound's ability to inhibit viral polymerase was confirmed through biochemical assays, demonstrating its potential as a therapeutic agent against influenza .

Case Study 2: Antitumor Mechanisms in Cancer Cell Lines

Another study focused on the anticancer effects of NBMA across several cancer cell lines. The results indicated that NBMA treatment led to increased apoptosis rates compared to untreated controls. Mechanistic studies revealed that NBMA activated caspases and disrupted mitochondrial function, highlighting its potential as an anticancer therapeutic .

Wirkmechanismus

The mechanism of action of N6-Benzoyl-2’-O-methyl-adenosine involves its interaction with nucleic acids. The benzoyl group and the methylation at the 2’-position of the ribose moiety can influence the compound’s binding affinity and specificity to nucleic acid targets . These modifications can affect the stability and function of nucleic acids, making the compound useful in studying the molecular pathways involved in gene expression and regulation .

Vergleich Mit ähnlichen Verbindungen

N6-Benzoyl-2’-O-methyl-adenosine is unique due to its specific modifications at the N6 and 2’-positions. Similar compounds include:

N6-Benzoyl-2’-deoxyadenosine: Lacks the 2’-hydroxyl group, making it a deoxy analog.

N6-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine: Contains additional protective groups for use in oligonucleotide synthesis.

2’-O-Methyladenosine: Lacks the benzoyl group at the N6 position.

These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical properties and applications .

Biologische Aktivität

N6-Benzoyl-2'-O-methyl-adenosine is a modified adenosine derivative that has garnered attention for its diverse biological activities, particularly in cancer research. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

- Preparation of Adenosine Derivative : The initial step often includes the methylation of the 2'-hydroxyl group of adenosine to form 2'-O-methyladenosine.

- Benzoylation : The benzoyl group is introduced at the N6 position using benzoyl chloride in the presence of a base, facilitating the formation of N6-benzoyl-2'-O-methyladenosine.

This compound can be synthesized through various methods, including direct alkylation and nucleophilic displacement reactions, as noted in related studies on similar compounds .

Antitumor Activity

N6-Benzoyl-2'-O-methyladenosine has demonstrated significant antitumor activity in various cancer models. Key findings include:

- Inhibition of Tumor Growth : Studies have shown that this compound inhibits tumor growth in human breast cancer cells both in vitro and in vivo. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

- Cell Line Studies : In cultured human breast cancer cell lines, N6-Benzoyl-2'-O-methyladenosine exhibited cytotoxic effects with IC50 values indicating effective growth inhibition .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 9.30 | Induces apoptosis |

| L1210 (Leukemia) | 22 | Growth inhibition |

The biological activity of N6-Benzoyl-2'-O-methyladenosine is attributed to several mechanisms:

- Adenosine Receptor Modulation : This compound may interact with adenosine receptors, influencing pathways related to cell proliferation and survival.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit adenosine aminohydrolase, which could contribute to their antitumor effects .

Case Studies and Research Findings

Recent research highlights the potential therapeutic applications of N6-Benzoyl-2'-O-methyladenosine:

- In Vitro Studies : A study found that N6-Benzoyl-2'-O-methyladenosine significantly reduced cell viability in breast cancer cell lines, supporting its role as a potential anticancer agent .

- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to controls, indicating promising efficacy for future clinical applications .

- Comparative Studies : When compared with other adenosine analogs, N6-Benzoyl-2'-O-methyladenosine exhibited superior potency against specific cancer types, suggesting its unique structural modifications enhance biological activity .

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O5/c1-27-14-13(25)11(7-24)28-18(14)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26)/t11-,13-,14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFHSPQCDRKMQJ-XWXWGSFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.